3-Isopropoxy-benzoic acid tert-butyl ester
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Overview
Description
3-Isopropoxy-benzoic acid tert-butyl ester: is a chemical compound with the molecular formula C14H20O3. Its IUPAC name is 1,1-Dimethylethyl 3-(1-methylethoxy)benzoate . This compound combines an isopropoxy group and a tert-butyl ester on a benzoic acid backbone.
Preparation Methods
Synthetic Routes: The synthesis of 3-Isopropoxy-benzoic acid tert-butyl ester typically involves the Suzuki–Miyaura (SM) coupling reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The SM coupling is widely applied due to its mild reaction conditions and functional group tolerance .
Reaction Conditions: The reaction conditions for SM coupling include mild temperatures, typically around room temperature, and the use of a base (such as potassium carbonate) to facilitate the transmetalation step.
Industrial Production: While specific industrial production methods are proprietary, the SM coupling process can be scaled up for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent amounts ensures efficient production.
Chemical Reactions Analysis
3-Isopropoxy-benzoic acid tert-butyl ester can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can lead to the corresponding alcohol or other derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common reagents include palladium catalysts, bases, and halides. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Mechanism of Action
The exact mechanism of action for 3-Isopropoxy-benzoic acid tert-butyl ester depends on its specific application. It could involve interactions with molecular targets or pathways related to its functional groups.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related benzoic acid derivatives.
Biological Activity
3-Isopropoxy-benzoic acid tert-butyl ester is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- IUPAC Name : 3-Isopropoxybenzoic acid tert-butyl ester
The compound features an isopropoxy group and a tert-butyl ester, which contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-isopropoxy-benzoic acid derivatives exhibit various biological activities, including:
- Antiproliferative Activity : Some benzoic acid derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated significant antiproliferative effects in human cancer cell lines such as HeLa and murine leukemia cells .
- Enzyme Modulation : Benzoic acid derivatives are known to influence proteolytic enzymes, particularly cathepsins B and L, which are involved in protein degradation pathways. Enhanced activity in these enzymes can lead to improved cellular homeostasis and potential anti-aging effects .
- Antioxidant Properties : Many benzoic acid derivatives possess antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting against various degenerative diseases.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways that affect cell growth and survival.
- Inhibition of Protein Degradation : By enhancing the activity of the ubiquitin-proteasome system and autophagy-lysosome pathways, the compound may promote the degradation of misfolded proteins, thereby supporting cellular health .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM for different compounds .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 25 |
Related derivative | CEM | 15 |
Related derivative | L1210 | 20 |
Study 2: Enzyme Activation
Another investigation focused on the activation of cathepsins B and L by benzoic acid derivatives. The study found that certain compounds could enhance enzyme activity by over 400%, indicating a strong potential for therapeutic applications in age-related diseases .
Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
---|---|---|
This compound | 350% | 400% |
Related compound | 200% | 250% |
Properties
IUPAC Name |
tert-butyl 3-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)16-12-8-6-7-11(9-12)13(15)17-14(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUMNFRENAGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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